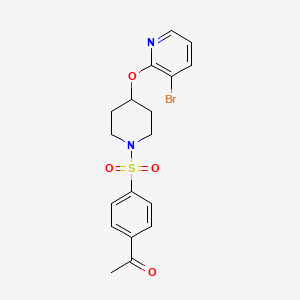
1-(4-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is commonly referred to as BPIP, and it has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further study.
Scientific Research Applications
Microwave Assisted Synthesis : Merugu et al. (2010) have demonstrated the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives using microwave irradiation. They further explored the antibacterial activity of these compounds, revealing the potential medicinal applications of these structures Merugu et al., 2010.
Biological Evaluation of Oxadiazole Derivatives : Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluated them for their inhibitory activity against the butyrylcholinesterase enzyme. The molecular docking studies also helped in understanding the ligand-protein interactions, providing insights into the biological activity of these compounds Khalid et al., 2016.
Hydrogen-bonding Patterns in Enaminones : Balderson et al. (2007) analyzed the hydrogen-bonding patterns in enaminones, which are structurally related to 1-(4-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone. Their work contributes to understanding the molecular interactions and stability of these compounds Balderson et al., 2007.
Antimicrobial and Anticancer Activity : Several studies have reported the antimicrobial and anticancer potential of derivatives of this compound. For example, Aziz‐ur‐Rehman et al. (2017) synthesized and evaluated the antibacterial properties of 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives Aziz‐ur‐Rehman et al., 2017. Similarly, Bashandy et al. (2011) synthesized novel sulfones with hydrazide, dihydropyridine, and chromene moieties, revealing their potential anticancer activity Bashandy et al., 2011.
Spectroscopic Characterization and Cytotoxic Studies : Govindhan et al. (2017) synthesized a compound related to this compound and performed comprehensive spectroscopic characterization. They also conducted cytotoxic studies and molecular docking studies to evaluate the compound's potential for biological applications Govindhan et al., 2017.
properties
IUPAC Name |
1-[4-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-13(22)14-4-6-16(7-5-14)26(23,24)21-11-8-15(9-12-21)25-18-17(19)3-2-10-20-18/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYXSFCSNURHDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl benzo[f]quinoline-6-carboxylate](/img/structure/B2372570.png)
![(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2372572.png)
![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2372574.png)
![Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2372575.png)
![1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2372576.png)
![3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2372577.png)
![methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)propanoate](/img/structure/B2372578.png)
![Ethyl 9-bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2372580.png)
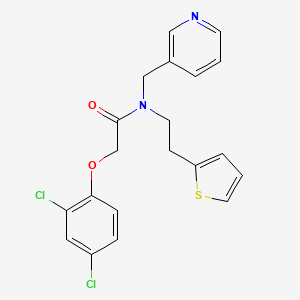
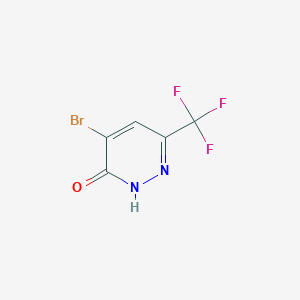
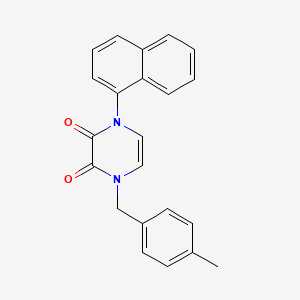
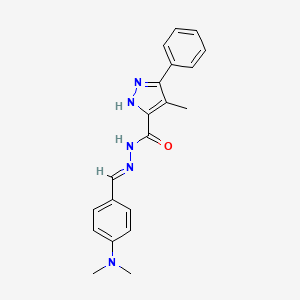
![3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2372587.png)
![4-(4-Cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2372591.png)